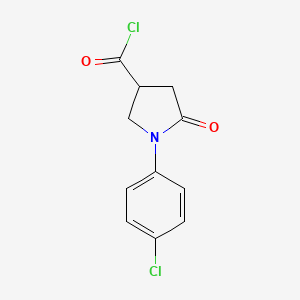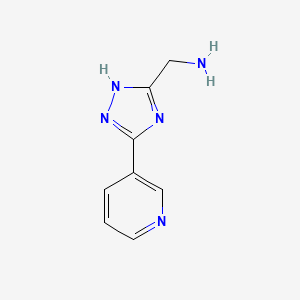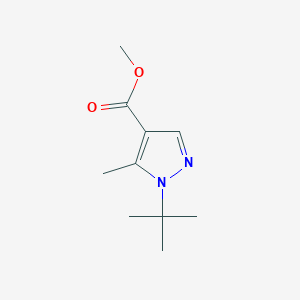
Methyl 2-(2-bromo-4-fluorophenoxy)propanoate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Metabonomic Assessment of Toxicity
A study on the toxicity of fluoroaniline compounds in earthworms utilized high-resolution nuclear magnetic resonance (NMR) spectroscopy to characterize the biochemical changes induced by xenobiotics. This technique, which requires minimal sample preparation, could potentially be applied to assess the toxicity of "Methyl 2-(2-bromo-4-fluorophenoxy)propanoate" and similar compounds, providing a nonselective biochemical fingerprint of metabolites in biological systems (Bundy et al., 2002).
Pharmacokinetics and Metabolism of SARMs
Research on selective androgen receptor modulators (SARMs), including a study on S-1, a potent SARM, reveals the compound's pharmacokinetics and metabolism in rats. Such studies can inform the metabolic pathways, absorption, and excretion profiles of related compounds, including "this compound," potentially guiding therapeutic applications and safety evaluations (Wu et al., 2006).
Microglial Activation and β-Amyloid Deposit Reduction
A study on the effects of a nitric oxide-releasing nonsteroidal anti-inflammatory drug in transgenic mice demonstrated the potential for certain compounds to influence microglial activation and reduce β-amyloid deposits. This suggests that structurally related compounds, such as "this compound," might be explored for their neuroprotective properties and applications in neurodegenerative diseases (Jantzen et al., 2002).
Selective Beta Receptor Blockade
A comparative study of beta adrenergic receptor blocking properties among different agents highlights the importance of selectivity in receptor interactions. Investigating the receptor binding characteristics and selectivity of "this compound" could provide insights into its potential pharmacological applications and side effect profiles (Levy & Wilkenfeld, 1969).
Role of Orexin-1 Receptor Mechanisms in Compulsive Behavior
The investigation of the role of orexin-1 receptor mechanisms in compulsive food consumption offers a framework for understanding the neurological pathways influenced by certain chemical compounds. Similar research on "this compound" could explore its effects on neurological pathways and behaviors, with potential implications for treating compulsive disorders (Piccoli et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-(2-bromo-4-fluorophenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-6(10(13)14-2)15-9-4-3-7(12)5-8(9)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVOILWRTAIJHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1422395.png)
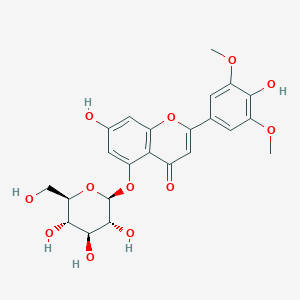
![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1422397.png)

![2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide](/img/structure/B1422400.png)
![2-chloro-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B1422406.png)
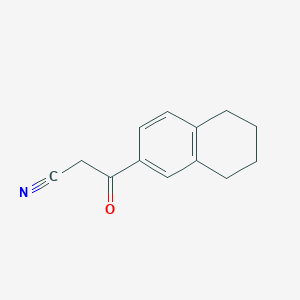
![1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane dihydrochloride](/img/structure/B1422409.png)
![2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1422410.png)
